3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-phenylpyrrolidine-2,5-dione: Shares a similar core structure but differs in the phenyl group substitution.
3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropanenitrile: Contains a nitrile group instead of the butoxyphenyl group.
Uniqueness
The uniqueness of 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
312504-79-3 |
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Molecular Formula |
C26H31N3O5 |
Molecular Weight |
465.5g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-14-32-21-7-5-20(6-8-21)29-25(30)16-22(26(29)31)28-12-10-27(11-13-28)17-19-4-9-23-24(15-19)34-18-33-23/h4-9,15,22H,2-3,10-14,16-18H2,1H3 |
InChI Key |
DGWBXUGUDLPXRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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